molecular formula C10H18N4 B13062920 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13062920
M. Wt: 194.28 g/mol
InChI Key: RZAOBFJHCHGOAW-UHFFFAOYSA-N
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Description

1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,2,4-triazole ring system, a nitrogen-containing heterocycle recognized in medicinal chemistry for its versatile biological activity and its ability to act as a pharmacophore in drug discovery . The 1,2,4-triazole core is a privileged structure in pharmaceutical sciences, known to improve the physicochemical properties, toxicology, and pharmacokinetic profile of lead compounds . Compounds containing this scaffold have been extensively investigated and reported to demonstrate a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant effects . The specific substitution pattern of this compound, with an amine group at the 3-position and a 3-ethylcyclohexyl moiety, presents a unique molecular architecture. Researchers can utilize this amine-functionalized triazole as a key synthetic intermediate for the design and development of novel molecular entities, such as hybrid molecules, or for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(3-ethylcyclohexyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H18N4/c1-2-8-4-3-5-9(6-8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13)

InChI Key

RZAOBFJHCHGOAW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)N2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and formamide or related reagents:

  • A high-pressure reaction kettle method involves reacting formic acid esters, hydrazine hydrate, and ammonium salts under pressurized and heated conditions to form the 1H-1,2,4-triazole core. This method uses sealed stirring and gradual heating to optimize reaction speed and yield while minimizing energy consumption and waste production. After reaction completion, byproducts such as methanol are evaporated using residual heat, and the product is crystallized from ethanol.

  • This approach benefits from a simplified overall process, lower reaction temperatures, and enhanced product output, making it suitable for industrial-scale synthesis.

Amination at the 3-Position of the Triazole Ring

  • The amine group at the 3-position can be introduced either by direct amination of a precursor or by using appropriate starting materials such as amino-substituted hydrazines.
  • Careful control of reaction conditions is necessary to avoid side reactions or degradation of the amine functionality.

Detailed Preparation Procedure (Representative Example)

Step Reagents & Conditions Description Outcome
1 Formic acid ester, hydrazine hydrate, ammonium salt; sealed autoclave; gradual heating to 120-140°C; stirring Cyclization to form 1H-1,2,4-triazole intermediate White emulsion formed; methanol byproduct removed by evaporation
2 Transfer emulsion to reactor; add ethanol; reflux for 2-4 hours; hot filtration Purification and crystallization White crystals of 1H-1,2,4-triazole isolated
3 1H-1,2,4-triazole intermediate + 3-ethylcyclohexyl halide + base (e.g., sodium ethoxide); solvent: ethanol or DMF; reflux Alkylation at N-1 position Formation of 1-(3-ethylcyclohexyl)-1H-1,2,4-triazole
4 Amination reaction if needed; mild conditions to introduce amine at C-3 position Installation of 3-amine group Final product: 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Analytical and Purification Techniques

  • The product is typically purified by crystallization from ethanol or other suitable solvents.
  • Characterization is performed using elemental analysis, IR spectroscopy, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Chromatographic methods such as HPLC may be employed for purity assessment.

Research Findings and Optimization

  • The high-pressure cyclization method significantly improves reaction speed and yield compared to traditional batch methods.
  • Alkylation efficiency depends on the choice of base and solvent; sodium ethoxide in ethanol or DMF is commonly effective.
  • Reaction temperature and concentration have been optimized to balance yield and minimize side products.
  • The substitution pattern of the 3-ethylcyclohexyl group provides a favorable balance of steric and electronic effects, enhancing biological activity potential.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
High-pressure cyclization of hydrazine/formic ester/ammonium salt Efficient ring formation; low energy consumption High yield; scalable; environmentally friendly Requires autoclave equipment
Alkylation with 3-ethylcyclohexyl halide under basic conditions Selective N-1 substitution Good control over substitution; moderate reaction times Sensitive to steric hindrance
Direct amination or use of amino-substituted precursors Introduces amine group at C-3 Preserves amine functionality Requires careful control to avoid side reactions

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(3-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, physicochemical properties, and applications of 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine with related triazole derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
1-(3-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine 3-Ethylcyclohexyl C₁₀H₁₈N₄ 194.28 High lipophilicity; potential drug candidate
3-Amino-1H-1,2,4-triazole (Amitrole) None C₂H₄N₄ 84.08 Herbicide; high water solubility (280 g/L)
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine Tetrazole ring at position 5 C₃H₄N₈ 152.11 Nitrogen-rich; energetic materials (detonation velocity: 8.9 km/s)
N-(2,4,6-Trinitrophenyl)-1H-1,2,4-triazol-3-amine (HM-I) 2,4,6-Trinitrophenyl C₈H₅N₇O₆ 307.17 Explosive material; hydrolytic stability
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl C₉H₉FN₄ 192.20 Enhanced electronic effects; pharmaceutical R&D
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine Branched 2-ethylhexyl C₁₀H₂₀N₄ 196.30 Industrial applications (e.g., corrosion inhibition)
YAN (5-(4-Ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine) Ethoxyphenyl and trimethoxyphenyl C₁₉H₂₁N₅O₃ 367.40 Microtubule inhibitor; overcomes P-gp-mediated drug resistance

Key Observations

Substituent Effects on Applications :

  • Bulky Alkyl Groups (e.g., 3-ethylcyclohexyl, 2-ethylhexyl): Increase lipophilicity, making these compounds suitable for membrane penetration in drug design or industrial stabilizers .
  • Aromatic Substitutents (e.g., fluorophenyl, trinitrophenyl): Enhance electronic interactions. Fluorophenyl improves binding in biological targets, while trinitrophenyl boosts explosive performance .
  • Nitrogen-Rich Groups (e.g., tetrazole): Elevate heats of formation (+450 kJ/mol) and detonation velocities, ideal for energetic materials .

Positional Isomerism :

  • Compounds like 3-Cyclohexyl-1H-1,2,4-triazol-5-amine (similarity score 0.71 to the target compound) demonstrate that substituent position affects stability and activity. The ethylcyclohexyl group at position 1 in the target compound likely offers better steric protection than cyclohexyl at position 3 .

Biological Activity :

  • Amitrole : Broad-spectrum herbicide with low mammalian toxicity (rat LD₅₀ >10,000 mg/kg) due to minimal structural complexity .
  • YAN : Demonstrates dual functionality as a microtubule inhibitor and glycolysis suppressor, highlighting how aryl substituents modulate anticancer activity .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The 3-ethylcyclohexyl group in the target compound increases logP compared to amitrole (logP ~1.5 vs. -0.5), enhancing lipid bilayer penetration .
  • Thermal Stability : HM-I (trinitrophenyl derivative) exhibits superior thermal stability (decomposition >200°C) due to nitro group resonance stabilization .

Energetic Performance

  • Detonation Velocity : 5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine achieves 8.9 km/s, outperforming traditional explosives like TNT (6.9 km/s) .

Pharmaceutical Potential

  • YAN : Reduces P-glycoprotein efflux activity by 70% in NSCLC cells, demonstrating substituent-driven efficacy against multidrug resistance .

Biological Activity

1-(3-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole family, characterized by a unique structure that includes a triazole ring and an amine functional group. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and antifungal research.

Chemical Structure and Properties

The molecular formula of 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is C10_{10}H18_{18}N4_4, with a molecular weight of 194.28 g/mol. The compound features a cyclohexyl ring substituted with an ethyl group, contributing to its unique chemical properties and potential biological activities.

PropertyValue
Molecular Weight194.28 g/mol
Density1.27 g/cm³ (Predicted)
Boiling Point362.9 °C (Predicted)
pKa4.83 (Predicted)

Antimicrobial Properties

Research indicates that 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine exhibits strong antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with essential bacterial enzymes, potentially leading to cell death.

Antifungal Activity

The compound has also been evaluated for its antifungal activity. Its structural characteristics allow it to interact with fungal cell membranes and inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This makes it a candidate for developing antifungal agents against resistant strains.

The triazole moiety in 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine facilitates interactions through hydrogen bonding and π-stacking with target proteins. This interaction may inhibit enzyme activity by blocking active sites or altering enzyme conformation. Additionally, metabolic transformations may produce active metabolites that enhance its biological effects.

Case Studies

Several studies have highlighted the biological efficacy of 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Fungal Resistance : In vitro tests against resistant fungal strains showed promising results, indicating that the compound could serve as a lead structure for new antifungal drugs.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amineMethyl group instead of ethylDifferent steric effects influencing reactivity
1-(3-Propylcyclohexyl)-1H-1,2,4-triazol-3-aminePropyl group substitutionIncreased steric hindrance compared to ethyl
1-(3-Isopropylcyclohexyl)-1H-1,2,4-triazol-3-amineIsopropyl group substitutionUnique branching affects molecular interactions

The presence of the ethyl group in this compound provides a balance between steric hindrance and electronic effects compared to its methyl and propyl analogs. This balance may enhance its interaction with molecular targets, making it distinct within this class of compounds.

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